2-((3-chlorophenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Description

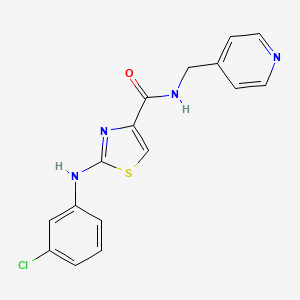

2-((3-Chlorophenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 3-chlorophenylamino group at position 2 of the thiazole ring and a pyridin-4-ylmethyl substituent on the amide nitrogen.

Properties

IUPAC Name |

2-(3-chloroanilino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c17-12-2-1-3-13(8-12)20-16-21-14(10-23-16)15(22)19-9-11-4-6-18-7-5-11/h1-8,10H,9H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEAAPPYKIOIIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-chlorophenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H13ClN4OS

- Molecular Weight : 334.81 g/mol

- CAS Number : 117918979

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloroaniline with pyridin-4-carboxaldehyde in the presence of thiazole derivatives. The process may include various steps such as condensation and cyclization to achieve the desired thiazole structure.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiazole derivatives, including the compound . Here are some key findings:

- Antibacterial Activity : The compound has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Minimum inhibitory concentration (MIC) values were reported to be as low as 2 µg/mL for certain analogs, indicating potent activity comparable to established antibiotics like vancomycin .

- Antifungal Activity : In vitro studies demonstrated effectiveness against drug-resistant strains of Candida, with MIC values ranging from 16.69 to 78.23 µM . This suggests potential for therapeutic use in treating fungal infections.

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazole derivatives, including this compound. Mechanistic studies indicate that certain thiazoles can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This was particularly noted in compounds with electrophilic groups that target cysteine residues in proteins .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated a series of thiazole derivatives, including the target compound, against various bacterial strains. Results indicated that modifications on the phenyl ring significantly affected antimicrobial potency, emphasizing the importance of structural features in developing effective agents .

- Ferroptosis Induction :

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-((3-chlorophenyl)amino)-... | 2 | Staphylococcus aureus |

| N-(pyridin-4-ylmethyl)thiazole... | 4 | Enterococcus faecium |

| Other Thiazole Derivatives | <10 | Various Gram-positive bacteria |

Table 2: Anticancer Activity and Mechanism

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| 2-((3-chlorophenyl)amino)-... | <100 | Induction of ferroptosis |

| Analog BCP-T.A | <50 | Targeting GPX4 |

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives, including 2-((3-chlorophenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide, show significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, thiazole derivatives have been observed to inhibit the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Similar thiazole derivatives have been reported to exhibit efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study 1: Anticancer Efficacy

In a preclinical study, researchers synthesized various thiazole derivatives and evaluated their anticancer activities. Among them, this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of thiazole derivatives, including this compound. The compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it had significant activity against multi-drug resistant strains, suggesting its potential as a new antibiotic scaffold .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related thiazole carboxamides and other carboxamide derivatives, highlighting molecular features, synthesis routes, and biological activities.

*Calculated based on molecular formula.

Key Structural and Functional Insights:

Core Heterocycle Variations :

- Thiazole vs. pyridine cores influence target selectivity. For example, Motesanib (pyridine) targets angiogenesis, while thiazole derivatives (e.g., 7d) show insecticidal activity .

- The position of the carboxamide group (4 vs. 5 on thiazole) affects molecular interactions, as seen in ’s thiazole-5-carboxamide .

Substituent Effects: Amide-N substituents: Pyridin-4-ylmethyl (target compound) vs. trifluoroethyl (7d) or bis(isopropyl)aminoethyl (Acotiamide) alter lipophilicity and bioavailability . Aromatic/heteroaromatic groups: 3-Chlorophenyl (target compound) and bromo-pyrazolyl (7d) enhance binding to hydrophobic enzyme pockets .

Synthetic Strategies :

- Most thiazole carboxamides are synthesized via cyclization of nitriles or bromoesters, followed by hydrolysis and amine coupling (e.g., and ) .

Biological Activity Trends :

Q & A

Q. What are the key steps for synthesizing 2-((3-chlorophenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Amide bond formation : Coupling thiazole-4-carboxylic acid derivatives with substituted amines (e.g., pyridin-4-ylmethanamine) using carbodiimide-based coupling reagents.

- Amination : Introducing the 3-chlorophenylamino group via nucleophilic substitution or Buchwald–Hartwig amination.

- Reaction optimization : Use polar aprotic solvents (DMF, acetonitrile) and catalysts like triethylamine to enhance yield and purity .

- Purification : Column chromatography or recrystallization to isolate the final compound.

Key parameters: Temperature (40–80°C), stoichiometric ratios (1:1.2 for amine:acid), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on thiazole ring protons (δ 7.5–8.5 ppm) and pyridine/phenyl substituents .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (expected [M+H]⁺ ~372.8 g/mol) and fragmentation patterns .

- HPLC : Assess purity (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are suitable for initial biological evaluation?

- Kinase inhibition assays : Screen against kinases (e.g., C-RAF, FLT3) using fluorescence polarization or ADP-Glo™ kits .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility/stability studies : Perform LC-MS in PBS (pH 7.4) or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

- Solvent screening : Compare DMF vs. dichloromethane for amide bond formation; DMF often improves solubility of aromatic intermediates .

- Catalyst variation : Test HOBt vs. HOAt additives to reduce racemization .

- Temperature gradients : Increase from 25°C to 60°C to accelerate reaction kinetics while avoiding decomposition .

- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate consumption .

Q. How to address contradictions in biological activity data across studies?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, serum-free media) .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .

- Structural analogs : Compare activity of 3-chlorophenyl vs. 4-chlorophenyl derivatives to isolate substituent effects .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Simulate binding poses with kinase ATP-binding pockets (e.g., PDB: 3NY5) using AutoDock Vina .

- QSAR modeling : Train models on IC₅₀ data from analogs with varied substituents (e.g., pyridine vs. furan) .

- DFT calculations : Analyze electron density maps to predict reactive sites for functionalization .

Q. How to confirm target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Detect target stabilization in lysates after compound treatment .

- Western blotting : Measure phosphorylation levels of downstream kinases (e.g., ERK1/2 for RAF inhibition) .

- CRISPR knockouts : Validate activity loss in cell lines lacking putative targets (e.g., FLT3-null AML cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.